ALKBH5 Demethylase Inhibition: N1,N3-Dimethyl Substitution Delivers Mid-Nanomolar Potency Against an Emerging Epitranscriptomic Target
6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione inhibits the RNA demethylase ALKBH5 with an IC₅₀ of 840 nM, as recorded in ChEMBL-curated BindingDB data [1]. This potency places the compound within the same order of magnitude as the optimized covalent inhibitor ALKBH5-IN-5 (IC₅₀ = 620 nM) [2], yet is achieved with a substantially lower molecular weight (231.6 vs. ~400-500 Da for most reported ALKBH5 inhibitors). By comparison, the N1-ethyl analog (CAS 67130-67-0) and N1-methyl analog (CAS 22365-19-1) lack curated ALKBH5 inhibition data in public repositories, indicating that the N1,N3-dimethyl substitution pattern may confer a favorable binding mode that is not recapitulated by mono-alkylated variants.
| Evidence Dimension | ALKBH5 demethylase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 840 nM (6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, CAS 67130-66-9) |
| Comparator Or Baseline | ALKBH5-IN-5: IC₅₀ = 620 nM (optimized covalent inhibitor, molecular weight ~450 Da); N1-ethyl analog (CAS 67130-67-0) and N1-methyl analog (CAS 22365-19-1): no ALKBH5 inhibition data available in public databases |
| Quantified Difference | 840 nM vs. 620 nM for reference inhibitor (1.35-fold difference); potency achieved with ~50% lower molecular weight than reference |
| Conditions | Inhibition of recombinant ALKBH5 (human) assessed by colorimetric detection of methylated 6A-RNA levels after 2-hour incubation [1]; ALKBH5-IN-5: inhibition of ALKBH5 (IC₅₀ = 0.62 µM) and antiproliferative effect on NB4 cells (IC₅₀ = 0.63 µM) [2] |
Why This Matters
For medicinal chemistry programs targeting the m6A RNA modification pathway, this compound provides a synthetically tractable, low-molecular-weight starting point with confirmed on-target activity, whereas mono-alkylated analogs lack validated engagement data, reducing the risk of investing in inactive scaffolds.
- [1] BindingDB BDBM50557836 (CHEMBL4752151). IC50 840 nM for ALKBH5 demethylase. ChEMBL-curated. View Source
- [2] Discovery of Covalent and Cell-Active ALKBH5 Inhibitors with Potent Antileukemia Effects In Vivo. Angew. Chem. Int. Ed. 2025 (ALKBH5-IN-5, IC50 0.62 µM). View Source
